molecular formula C16H34N2O2+2 B1213423 Dicolinium CAS No. 17239-49-5

Dicolinium

Cat. No.: B1213423
CAS No.: 17239-49-5
M. Wt: 286.45 g/mol
InChI Key: YMGPQLQONLLWJR-UHFFFAOYSA-N
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Description

Dicolinium Iodide (CAS: 382-82-1) is a bis-quaternary ammonium compound with the molecular formula C₁₆H₃₄I₂N₂O₂ . It is classified as a neuromuscular blocking agent (NMBA) with a flexible structure, primarily used as a muscle relaxant during surgical procedures to induce paralysis . Its mechanism involves competitive antagonism at nicotinic acetylcholine receptors (nAChRs) in the neuromuscular junction, preventing depolarization and muscle contraction. Unlike depolarizing agents, this compound is non-depolarizing, allowing for controlled reversal of effects .

Properties

CAS No.

17239-49-5

Molecular Formula

C16H34N2O2+2

Molecular Weight

286.45 g/mol

IUPAC Name

diethyl-methyl-[2-(1,1,6-trimethylpiperidin-1-ium-2-carbonyl)oxyethyl]azanium

InChI

InChI=1S/C16H34N2O2/c1-7-18(6,8-2)12-13-20-16(19)15-11-9-10-14(3)17(15,4)5/h14-15H,7-13H2,1-6H3/q+2

InChI Key

YMGPQLQONLLWJR-UHFFFAOYSA-N

SMILES

CC[N+](C)(CC)CCOC(=O)C1CCCC([N+]1(C)C)C

Canonical SMILES

CC[N+](C)(CC)CCOC(=O)C1CCCC([N+]1(C)C)C

Synonyms

2-(2-(N,N-diethyl-N-methylammonio)ethoxycarbonyl)-1,1,6-trimethylpiperidinium dihydroxide
dicholine
dicolin
dicolinium
dicolinium iodide

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicolinium can be synthesized through the reaction of 1,6-dimethylpipecolic acid with diethylaminoethyl chloride under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide to facilitate the formation of the quaternary ammonium structure .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Dicolinium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dicolinium has a wide range of applications in scientific research:

Mechanism of Action

Dicolinium exerts its effects primarily through its action as a ganglion-blocking agent. It inhibits the transmission of nerve impulses by blocking the action of acetylcholine at nicotinic receptors in autonomic ganglia. This leads to a decrease in blood pressure and other physiological effects associated with ganglion blockade .

Comparison with Similar Compounds

Structural and Functional Overview

Compound Molecular Formula Therapeutic Class Mechanism of Action Key Structural Features References
This compound Iodide C₁₆H₃₄I₂N₂O₂ Neuromuscular blocker Non-depolarizing (competitive) Bis-quaternary ammonium; flexible backbone
Decamethonium Bromide C₁₆H₃₈Br₂N₂ Neuromuscular blocker Depolarizing (agonist) Bis-quaternary; 10-carbon chain
Suxamethonium Chloride C₁₄H₃₀Cl₂N₂O₄ Neuromuscular blocker Depolarizing (agonist) Two ester-linked quaternary groups
Gallamine Triethiodide C₃₀H₆₀I₃N₃O₃ Neuromuscular blocker Non-depolarizing (competitive) Tris-quaternary ammonium; rigid structure

Mechanistic Differences

  • This compound Iodide : Competes with acetylcholine at nAChRs, causing reversible paralysis. Its flexible structure allows for dynamic binding, contributing to intermediate duration of action .
  • Decamethonium Bromide : A depolarizing agent that persistently activates nAChRs, leading to sustained muscle contraction followed by paralysis. Its rigid 10-carbon chain limits metabolic breakdown, prolonging effects .
  • Suxamethonium Chloride : Rapidly hydrolyzed by plasma cholinesterase, resulting in ultra-short duration . Its dual ester groups enable quick degradation, making it ideal for brief procedures .
  • Gallamine Triethiodide : A tris-quaternary ammonium compound with rigid structure. It exhibits antimuscarinic side effects (e.g., tachycardia) due to affinity for cardiac M₂ receptors .

Research Findings and Key Contrasts

  • Structural Impact on Duration :

    • This compound’s flexible backbone allows for faster dissociation from receptors compared to rigid agents like gallamine, reducing recovery time .
    • Suxamethonium’s ester linkages enable rapid hydrolysis, contrasting with this compound’s dependence on renal excretion .
  • Safety Profiles: this compound lacks the cardiotoxicity seen in gallamine but shares the risk of residual paralysis common to non-depolarizing NMBAs . Depolarizing agents (e.g., suxamethonium) carry risks of hyperkalemia and malignant hyperthermia, absent in this compound .
  • Metabolic Pathways :

    • This compound is primarily renally excreted , whereas suxamethonium relies on plasma cholinesterase. This distinction affects dosing in patients with renal or hepatic impairment .

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